molecular formula C21H38ClN2O8PS B15352387 Clindamycin 2-Phosphate-3-acetate

Clindamycin 2-Phosphate-3-acetate

Cat. No.: B15352387
M. Wt: 545.0 g/mol
InChI Key: QLMMQVYBJLZOQS-LESQPUHISA-N
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Description

Clindamycin 2-Phosphate-3-Acetate is a chemically modified derivative of clindamycin, a lincosamide antibiotic. Such prodrug modifications are common in pharmaceutical development to optimize drug delivery and reduce adverse effects.

Properties

Molecular Formula

C21H38ClN2O8PS

Molecular Weight

545.0 g/mol

IUPAC Name

[(1S,2S,3R,5S,6R)-3-[(1S,2S)-2-chloro-1-[[(2S,4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-hydroxy-5-methylsulfanyl-6-phosphonooxycyclohexyl] acetate

InChI

InChI=1S/C21H38ClN2O8PS/c1-6-7-13-8-15(24(4)10-13)21(27)23-17(11(2)22)14-9-16(34-5)19(32-33(28,29)30)20(18(14)26)31-12(3)25/h11,13-20,26H,6-10H2,1-5H3,(H,23,27)(H2,28,29,30)/t11-,13-,14+,15-,16-,17+,18-,19-,20-/m0/s1

InChI Key

QLMMQVYBJLZOQS-LESQPUHISA-N

Isomeric SMILES

CCC[C@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@H]2C[C@@H]([C@@H]([C@H]([C@H]2O)OC(=O)C)OP(=O)(O)O)SC)[C@H](C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2CC(C(C(C2O)OC(=O)C)OP(=O)(O)O)SC)C(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 2-Phosphate-3-acetate involves the chemical modification of clindamycin through esterification reactions. The process typically includes the reaction of clindamycin with phosphoric acid and acetic anhydride under controlled conditions to form the phosphate and acetate esters.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors with precise temperature and pH control to ensure the formation of the desired esters. The process involves the use of catalysts and solvents to facilitate the esterification reactions and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Clindamycin 2-Phosphate-3-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

  • Hydrolysis: Water or dilute acids are used to hydrolyze the ester groups, converting them back to clindamycin.

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups.

Major Products Formed:

  • Hydrolysis: Clindamycin and phosphoric acid/acetic acid.

  • Oxidation: Various oxidized derivatives of clindamycin.

  • Reduction: Reduced forms of clindamycin.

Scientific Research Applications

Clindamycin 2-Phosphate-3-acetate has several scientific research applications across various fields:

  • Chemistry: Used as a model compound to study esterification reactions and the stability of phosphate and acetate esters.

  • Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.

  • Medicine: Employed in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and resistant strains.

  • Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other therapeutic agents.

Mechanism of Action

Clindamycin 2-Phosphate-3-acetate exerts its antibacterial effects by inhibiting bacterial protein synthesis. The compound binds to the 50S ribosomal subunit of bacteria, preventing the elongation of peptide chains. This mechanism disrupts bacterial growth and leads to cell death.

Molecular Targets and Pathways:

  • 50S Ribosomal Subunit: The primary target of clindamycin and its derivatives.

  • Peptide Chain Elongation: The pathway disrupted by the binding of clindamycin to the ribosome.

Comparison with Similar Compounds

Structural and Functional Modifications

Clindamycin derivatives are distinguished by their ester groups, which influence pharmacokinetics and clinical use. Below is a comparative analysis based on available evidence:

Table 1: Key Clindamycin Derivatives and Their Properties
Compound Name CAS Number Molecular Formula Application Key Characteristics
Clindamycin Phosphate 24729-96-2 C₁₈H₃₄ClN₂O₈PS Topical/Injectable High water solubility; prodrug converted to active clindamycin via phosphatases .
Clindamycin Palmitate Hydrochloride 25507-04-4 C₃₄H₆₃ClN₂O₆S·HCl Oral suspension Lipophilic palmitate ester for improved gastrointestinal absorption .
Clindamycin 2-Phosphate-3-Acetate Not specified Likely C₂₀H₃₆ClN₂O₁₀PS Hypothetical/Experimental Dual esterification may enhance stability or modulate release kinetics (inferred from structural analogs).
Clindamycin Phosphate
  • Pharmacokinetics : Rapid conversion to active clindamycin in vivo, with systemic absorption dependent on the route (e.g., topical vs. injectable) .
Clindamycin Palmitate Hydrochloride
  • Pharmacokinetics : Designed for oral use, with hydrolysis in the intestine to release clindamycin. Obesity and age may alter pharmacokinetics, as shown in pediatric PBPK models .
  • Safety: Limited data in provided evidence; palmitate esters generally reduce gastrointestinal irritation compared to free clindamycin.
This compound (Hypothetical Analysis)
  • Expected Properties: The acetate group may further delay enzymatic hydrolysis compared to phosphate esters, prolonging release.

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